molecular formula C12H15NO2 B1208346 N-(1-Ethoxycyclopropyl)benzamide CAS No. 63805-80-1

N-(1-Ethoxycyclopropyl)benzamide

Cat. No. B1208346
CAS RN: 63805-80-1
M. Wt: 205.25 g/mol
InChI Key: TUJUPTAJHFFHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethoxycyclopropyl)benzamide, also known as N-(1-Ethoxycyclopropyl)benzamide, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Ethoxycyclopropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Ethoxycyclopropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63805-80-1

Product Name

N-(1-Ethoxycyclopropyl)benzamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(1-ethoxycyclopropyl)benzamide

InChI

InChI=1S/C12H15NO2/c1-2-15-12(8-9-12)13-11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)

InChI Key

TUJUPTAJHFFHJT-UHFFFAOYSA-N

SMILES

CCOC1(CC1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1(CC1)NC(=O)C2=CC=CC=C2

synonyms

enzcoprine
N-(1-ethoxycyclopropyl)benzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (2.5 g, 25 mmol) is added dropwise at 0° to a solution of 1-ethoxycyclopropylammonium chloride (1.25 g, 9.15 mmol) and benzoyl chloride (1.4 g, 10 mmol) in dry tetrahydrofuran (20 ml). The precipitate is filtered off and the filtrate is evaporated in vacuo yielding a crystalline residue. Sublimation following by recrystallisation from cyclohexane gives N-(1-ethoxycyclopropyl)-benzamide, mp 108°-109° (0.95 g, 51%); NMR (60 MHz): δCDCl 3 = 0.90-1.38 (m, 4H), 1.16 (t, J=7 Hz, 3H), 3.77 (q, J=7 Hz, 2H), 7.0-8.0 (1 m and 1 br. s, total 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
1-ethoxycyclopropylammonium chloride
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.